molecular formula C23H33N3O4S B3004263 N,N-diisopropyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 878058-61-8

N,N-diisopropyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B3004263
CAS No.: 878058-61-8
M. Wt: 447.59
InChI Key: MMJVBEKIKLOMFL-UHFFFAOYSA-N
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Description

N,N-diisopropyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a specialized synthetic compound with molecular formula C24H37N3O4S and molecular weight 463.6 g/mol . This chemically complex molecule features a sulfonylacetamide core structure with N,N-diisopropyl substituents, connected to an indole ring system that has been further functionalized with a 2-oxo-2-(piperidin-1-yl)ethyl group at the nitrogen position . The compound is part of the growing research interest in novel synthetic molecules that interact with neurological targets, particularly as researchers explore cognitive enhancement mechanisms and neuropharmacological interventions . Research Applications and Value This compound offers significant research value in neuroscience and medicinal chemistry, particularly for investigating cognitive enhancement pathways and neurological function modulation . Researchers are exploring its potential interactions with neurotransmitter systems including dopaminergic, glutamatergic, and noradrenergic pathways, which play crucial roles in learning, memory, and executive function . The structural complexity of this molecule, incorporating both piperidine and indole moieties, suggests potential activity at multiple CNS targets, making it valuable for studying polypharmacological approaches to cognitive enhancement . Additionally, its sulfonylacetamide structure provides opportunities for structure-activity relationship studies in drug discovery programs focused on neurological disorders. Mechanism and Research Context While the specific mechanism of action requires further investigation, compounds with similar structural features have demonstrated activity as cognitive enhancers or nootropics that may improve cognitive functions such as memory, executive functions, and motivation in research models . The structural similarity to other indole-containing research compounds suggests potential interactions with various neurotransmitter systems, though researchers should conduct appropriate binding and functional assays to determine this compound's specific molecular targets . The presence of both lipophilic (indole, piperidine) and polar (sulfonyl, carbonyl) domains in the molecular structure may facilitate blood-brain barrier penetration, making it suitable for central nervous system research applications . Handling and Compliance This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption. Researchers should conduct all necessary safety assessments and handle this material using appropriate personal protective equipment in controlled laboratory settings. Compliance with all applicable local, state, and federal regulations for the possession and use of research chemicals is required.

Properties

IUPAC Name

2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O4S/c1-17(2)26(18(3)4)23(28)16-31(29,30)21-14-25(20-11-7-6-10-19(20)21)15-22(27)24-12-8-5-9-13-24/h6-7,10-11,14,17-18H,5,8-9,12-13,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJVBEKIKLOMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Diisopropyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, also known by its CAS number 878058-61-8, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores the compound's antibacterial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H33N3O4S, with a molecular weight of 447.59 g/mol. The compound features a complex structure that includes an indole ring, a sulfonamide moiety, and a piperidine derivative, contributing to its biological activity.

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit moderate antibacterial activity, particularly against Gram-negative bacteria. For instance:

  • Study by Iqbal et al. (2017) : This study synthesized various acetamide derivatives and evaluated their antibacterial properties. The results demonstrated notable activity against multiple bacterial strains, suggesting potential applications in treating bacterial infections.
  • Khalid et al. (2016) : Their work focused on N-substituted derivatives, which also showed significant antibacterial effects, reinforcing the compound's potential as a lead structure for developing new antibiotics.

Anticancer Potential

The anticancer properties of this compound have been investigated in various studies:

Case Studies

  • Eldeeb et al. (2022) : This study evaluated the cytotoxic effects of sulfonamide-derived isatins on hepatocellular carcinoma cell lines. The findings revealed significant cytotoxicity and highlighted the potential of these derivatives as anticancer agents.
  • Morphological Changes : In vitro studies have observed characteristic apoptotic changes in cancer cells treated with derivatives of this compound, such as cell shrinkage and chromatin condensation, indicating its ability to induce apoptosis in tumor cells .

The biological activities of this compound are believed to be mediated through several mechanisms:

Antibacterial Mechanism :
The antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anticancer Mechanism :
The anticancer activity is likely linked to the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways or inhibition of key survival signaling pathways.

Summary Table of Biological Activities

Activity TypeStudy ReferenceKey Findings
AntibacterialIqbal et al. (2017)Moderate activity against Gram-negative bacteria
Khalid et al. (2016)Significant antibacterial effects in N-substituted derivatives
AnticancerEldeeb et al. (2022)Induced significant cytotoxicity in hepatocellular carcinoma cells

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N-diisopropyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide with structurally or functionally related indole-acetamide derivatives:

Compound Name & Structure Molecular Formula Molecular Weight Key Substituents & Features Reported Activity/Application References
This compound (Target) C₂₄H₃₄N₄O₅S 514.6 - N,N-Diisopropyl acetamide
- Piperidin-1-yl oxoethyl at indole 1-position
Not explicitly reported; inferred enzyme inhibition potential
N-(4-fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide C₂₄H₂₆FN₃O₄S 471.5 - 4-Fluorobenzyl acetamide
- Piperidin-1-yl oxoethyl at indole 1-position
Not reported; fluorinated analogs may enhance bioavailability
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(3-(trifluoromethyl)phenyl)acetamide C₂₅H₂₆F₃N₃O₄S 521.6 - 4-Methylpiperidinyl oxoethyl
- Trifluoromethylphenyl acetamide
Potential CNS or antiparasitic activity (CF₃ group enhances lipophilicity)
N-[1-(2-methylpropyl)-2-oxo-3H-indol-3-yl]acetamide C₁₄H₁₈N₂O₂ 246.3 - 2-Methylpropyl at indole 1-position
- Unsubstituted acetamide
Structural simplicity; potential lead for optimization
2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide C₂₇H₂₄ClN₃O₃ 490.0 - 4-Chlorobenzoyl at indole 1-position
- Pyridin-3-yl ethyl acetamide
Non-azole inhibitor of protozoan sterol 14α-demethylase (CYP51)

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Piperidine vs. Aromatic Groups: The piperidin-1-yl group in the target compound and its analogs (e.g., ) may enhance binding to enzymes or receptors via hydrophobic interactions and hydrogen bonding. Fluorine and Trifluoromethyl Groups: Fluorinated derivatives (e.g., ) likely improve metabolic stability and membrane permeability compared to non-halogenated analogs.

N-(3-Trifluoromethylphenyl) () enhances lipophilicity, favoring blood-brain barrier penetration for CNS targets.

Synthetic Accessibility :

  • The target compound’s synthesis may parallel methods for ethyl 2-(3-formyl-1H-indol-1-yl) acetate , with additional steps for sulfonation and piperidine coupling.

Therapeutic Potential: While the target compound lacks direct activity data, its structural resemblance to antiproliferative indole derivatives (e.g., ) and CYP51 inhibitors (e.g., ) suggests dual utility in oncology and infectious disease research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N,N-diisopropyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonation of indole derivatives, followed by amidation. For example, analogous compounds like N-substituted acetamides are synthesized by reacting activated sulfonyl intermediates with diisopropylamine under nucleophilic substitution conditions . Key steps include purification via column chromatography and characterization using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. For indole-sulfonamide analogs, single-crystal X-ray diffraction (SCXRD) at 100 K resolves bond lengths and angles, confirming stereochemistry . Complementary techniques like FT-IR and UV-Vis spectroscopy validate functional groups (e.g., sulfonyl, amide) and electronic transitions, with DFT calculations (B3LYP/6-311++G(d,p)) used to predict vibrational modes and compare with experimental data .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%). Stability studies under varying pH (1–13) and temperatures (25–60°C) use LC-MS to detect degradation products. For example, sulfonamide analogs degrade via hydrolysis of the sulfonyl group under acidic conditions, requiring pH-adjusted buffers for storage .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., Gaussian 09) model transition states and reaction pathways. For Pd-catalyzed cyclization reactions (common in indole derivatives), Fukui indices identify nucleophilic/electrophilic sites, while solvent effects are modeled using the SMD continuum approach . Molecular docking (AutoDock Vina) predicts binding affinities to biological targets like kinases, guiding structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in spectroscopic data between experimental and theoretical results?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., indole proton environments) arise from solvent effects or conformational flexibility. Using deuterated DMSO instead of CDCl₃ reduces aggregation artifacts. For DFT-based NMR predictions, including explicit solvent molecules (e.g., 3 H₂O) in the computational model improves accuracy .

Q. How does the sulfonyl-acetamide moiety influence pharmacological activity in enzyme inhibition assays?

  • Methodological Answer : The sulfonyl group enhances hydrogen bonding with catalytic residues (e.g., in COX-2 or lipoxygenase). In vitro assays using recombinant enzymes (IC₅₀ determination) and molecular dynamics simulations (100 ns trajectories) reveal that diisopropyl groups increase hydrophobic interactions, improving selectivity over related isoforms. Competitive inhibition is confirmed via Lineweaver-Burk plots .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

  • Methodological Answer : Key bottlenecks include low regioselectivity during indole sulfonation and amide coupling. Microwave-assisted synthesis (100°C, 30 min) improves yields by 20–30% compared to conventional heating. Flow chemistry with immobilized catalysts (e.g., Pd/C) reduces metal leaching and enables continuous production .

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